molecular formula C12H14ClF3S B14046142 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene

Katalognummer: B14046142
Molekulargewicht: 282.75 g/mol
InChI-Schlüssel: CFAXXWLLZCBKSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethylthio group

Vorbereitungsmethoden

The synthesis of 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene involves several steps. One common method includes the reaction of 3-chloropropylbenzene with trifluoromethylthiolating agents under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the benzene ring or the substituents.

    Addition Reactions: The compound can also undergo addition reactions with electrophiles, particularly at the benzene ring.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of biomolecules. This can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene can be compared with other compounds that have similar structures or functional groups:

    1-(3-Chloropropyl)-3-ethylbenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene: Similar structure but without the ethyl group, leading to variations in its applications and interactions.

    3-Chloropropylbenzene: A simpler compound that serves as a precursor in the synthesis of more complex molecules.

The presence of the trifluoromethylthio group in this compound makes it unique, as this group imparts distinct chemical and physical properties that are valuable in various applications.

Eigenschaften

Molekularformel

C12H14ClF3S

Molekulargewicht

282.75 g/mol

IUPAC-Name

1-(3-chloropropyl)-3-ethyl-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14ClF3S/c1-2-9-5-3-6-10(7-4-8-13)11(9)17-12(14,15)16/h3,5-6H,2,4,7-8H2,1H3

InChI-Schlüssel

CFAXXWLLZCBKSW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)CCCCl)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.